molecular formula C11H16O3 B053693 1-O-Benzyl-2-O-methylglycerol CAS No. 121348-74-1

1-O-Benzyl-2-O-methylglycerol

Cat. No. B053693
Key on ui cas rn: 121348-74-1
M. Wt: 196.24 g/mol
InChI Key: XWFZEOQPMROJSH-UHFFFAOYSA-N
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Patent
US05795561

Procedure details

rac-1-O-Benzyl-2-O-methyl-3-O-tritylglycerol (6.73 g) and 80% HOAc (50 ml) were combined in a 100 ml flask and heated at reflux for three hours. The heat was removed and the reaction mixture was allowed to cool to room temperature. The reaction was neutralized with 10% KOH and extracted with ether. The ether layer was dried (MgSO4) before the solvent was removed in vacuo. Purification of the residue was obtained by column chromatography (150 ml silica gel; hexanes:ethyl acetate, gradient 5:1-0:1). The pure compound 14, rac-1-O-benzyl-2-O-methylglycerol, was obtained as a clear oil (1.84 g, 59.7% yield).
Name
rac-1-O-Benzyl-2-O-methyl-3-O-tritylglycerol
Quantity
6.73 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
59.7%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH2:9][CH:10]([CH2:13][O:14]C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[O:11][CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(O)=O>[CH2:1]([O:8][CH2:9][CH:10]([CH2:13][OH:14])[O:11][CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
rac-1-O-Benzyl-2-O-methyl-3-O-tritylglycerol
Quantity
6.73 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(OC)COC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The heat was removed
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried (MgSO4) before the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue
CUSTOM
Type
CUSTOM
Details
was obtained by column chromatography (150 ml silica gel; hexanes:ethyl acetate, gradient 5:1-0:1)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OCC(OC)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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